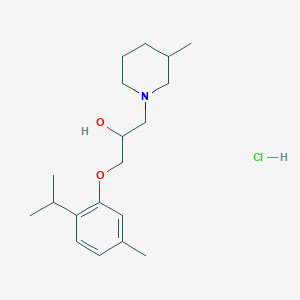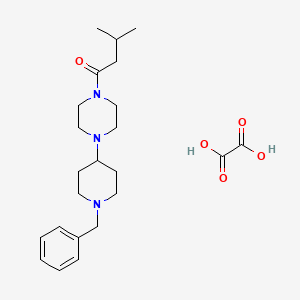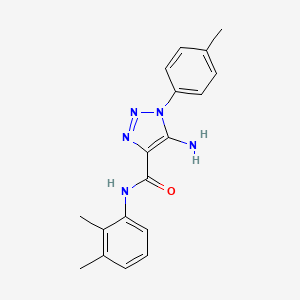
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
Wirkmechanismus
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the adenosine A1 receptor, 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can increase the activity of adenylyl cyclase and decrease the activity of potassium channels.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can increase heart rate, blood pressure, and contractility. In the central nervous system, 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can increase neuronal activity and promote wakefulness. In the immune system, 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can decrease inflammation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which allows for precise manipulation of the receptor. It is also relatively stable and easy to handle. However, 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide. One direction is to study its effects on different tissues and organs. Another direction is to investigate its potential therapeutic applications, such as in cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, new analogs of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide could be synthesized and tested for their potency and selectivity.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide involves several steps, starting from 2,4-dichlorophenylacetonitrile and 3,3-diphenylpropylamine. The intermediate product is then reacted with 3-methyl-4-quinolinecarboxylic acid to obtain 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide. The purity of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neuronal activity, and inflammation. 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide can be used to block the adenosine A1 receptor and study its effects on these processes.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N2O/c1-21-30(27-14-8-9-15-29(27)36-31(21)26-17-16-24(33)20-28(26)34)32(37)35-19-18-25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,20,25H,18-19H2,1H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESUFRQUWJBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)
![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)


![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
